molecular formula C15H12N6S B483930 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 122503-02-0

5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No. B483930
M. Wt: 308.4g/mol
InChI Key: ZWZYEESDHOONDV-UHFFFAOYSA-N
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Description

5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, also known as 5-BPT, is a functionalized aromatic triazole compound that has been used in a variety of scientific research applications. It is a thiol derivative of the parent compound benzotriazole, which is a highly versatile and useful chemical. 5-BPT is a valuable reagent for organic synthesis due to its unique properties, such as its ability to form strong complexes with metals and its low solubility in organic solvents. 5-BPT has also been found to have a wide range of biological activities, including anti-cancer and anti-inflammatory effects.

Scientific Research Applications

Synthesis and Characterization

A foundational aspect of research on this compound involves its synthesis and characterization. Zhu Cheng-shui explored a new method of synthesis for 1-(4-phenyl-1,2,3-triazol-1-ylmethyl)-1H-benzotriazole, highlighting its wide range of biological activities and its high yield through 'Click Chemistry' in aqueous phases (Zhu Cheng-shui, 2012). This method's simplicity and efficiency underscore the compound's accessibility for further studies.

Corrosion Inhibition

Research by M. Yadav et al. demonstrated the corrosion inhibition performance of benzimidazole derivatives, including triazole-thiol derivatives, for mild steel in HCl. The study found these inhibitors effectively protect mild steel, with their efficiency increasing with concentration (Yadav et al., 2013). This suggests potential industrial applications in protecting metals from corrosion.

Antimicrobial Activities

M. Idrees, S. Kola, and N. Siddiqui synthesized novel 6-aminoTriazolo-Thiadiazoles with potent antimicrobial activities. Their work demonstrated that some compounds exhibited promising activities against Gram-positive and Gram-negative bacterial strains, comparable to the standard drug Chloramphenicol (Idrees, Kola, & Siddiqui, 2019). This highlights the compound's potential in developing new antimicrobial agents.

Pharmacological Screening

A. Khilkovets explored new derivatives of 5-(thiophene-3-ylmethyl)-4R-1,2,4-triazole-3-thiols for their pharmacological potential. The study synthesized several derivatives and predicted high activity for some compounds based on primary pharmacological screening (Khilkovets, 2021). This suggests the derivatives' potential in pharmaceutical applications.

properties

IUPAC Name

3-(benzotriazol-1-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6S/c22-15-18-17-14(21(15)11-6-2-1-3-7-11)10-20-13-9-5-4-8-12(13)16-19-20/h1-9H,10H2,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZYEESDHOONDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)CN3C4=CC=CC=C4N=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

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